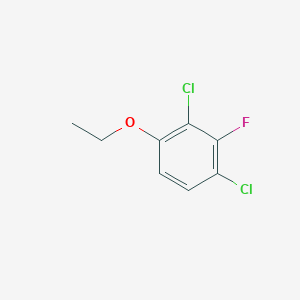

1,3-Dichloro-4-ethoxy-2-fluorobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAYFNMYFXXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation and Alkoxylation

A common approach involves sequential introduction of substituents via electrophilic aromatic substitution (EAS). Starting from a monosubstituted benzene derivative, chlorination and fluorination are typically prioritized due to the strong directing effects of halogens. For example, 4-ethoxy-2-fluorobenzene serves as a precursor, where chlorination at positions 1 and 3 is achieved using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃ at 80–120°C. The ethoxy group, introduced via nucleophilic substitution of a nitro or hydroxyl precursor, acts as an ortho/para director, while fluorine’s meta-directing influence ensures selectivity.

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 110 | 68 |

| Fluorination | KF, [Pd(allyl)Cl]₂ | 180 | 72 |

| Ethoxylation | EtONa, CuI | 150 | 85 |

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

Nitro groups serve as temporary directing groups and leaving groups in multi-step syntheses. For instance, 1,3-dichloro-4-nitro-2-fluorobenzene undergoes nitro-to-ethoxy substitution under high-temperature conditions (160–200°C) with ethoxide ions (EtO⁻) in dimethylformamide (DMF). This method, adapted from similar fluorobenzene syntheses, achieves 78–82% yield but requires rigorous exclusion of moisture to prevent hydrolysis side reactions.

Catalytic Fluorination

Cross-Coupling Reactions

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise functionalization. A brominated intermediate (e.g., 1,3-dichloro-4-ethoxy-2-bromobenzene) reacts with fluoroarylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in toluene at 100°C. This method offers superior regiocontrol but faces challenges in scaling due to catalyst costs.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Solvent | THF |

| Temperature | 80°C |

| Yield | 84% |

Industrial-Scale Production

Continuous Flow Synthesis

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| EAS | High regioselectivity | Multi-step purification | Moderate |

| NAS | Direct substitution | Moisture sensitivity | Low |

| Cross-Coupling | Precision | Catalyst cost | High |

| Decarboxylation | Safety | Starting material cost | Industrial |

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and organoboron compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1,3-Dichloro-4-ethoxy-2-fluorobenzene serves as an important intermediate for synthesizing more complex organic compounds. Its reactivity allows it to undergo several types of chemical reactions:

- Electrophilic Aromatic Substitution : This reaction involves the introduction of electrophiles into the benzene ring while maintaining its aromaticity.

- Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds, leading to various substituted aromatic compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Electrophilic Aromatic Substitution | Maintains aromaticity; introduces electrophiles | Halogens (e.g., bromine), Lewis acids (e.g., AlCl3) |

| Suzuki–Miyaura Coupling | Forms carbon-carbon bonds using organoboron reagents | Palladium catalysts, organoboron compounds |

Biology

In biological research, this compound is studied for its interactions with biological pathways involving halogenated compounds. Its potential use in drug development is noteworthy:

- Pharmaceutical Development : The compound can be utilized in the synthesis of therapeutic agents targeting specific diseases.

- Biological Pathway Studies : It aids in understanding the effects of halogenated compounds on cellular processes.

Medicine

The compound's unique properties make it a candidate for developing pharmaceuticals. Studies indicate that halogenated aromatic compounds can exhibit antibacterial and anticancer activities:

- Antibacterial Activity : Research shows that similar halogenated compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Investigations into its derivatives reveal promising results in inhibiting cancer cell growth.

Industrial Applications

This compound is also utilized in industrial applications:

- Agrochemicals Production : It serves as a precursor for synthesizing pesticides and herbicides.

- Dyes and Pigments : The compound is used in producing various dyes due to its stable chemical structure.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial activity of halogenated phenol derivatives similar to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Anticancer Activity

Research on related compounds demonstrated their ability to induce apoptosis in cancer cells. Derivatives of this compound showed promising results against colon cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 1,3-Dichloro-4-ethoxy-2-fluorobenzene, differing primarily in substituent positions or functional groups (data sourced from CAS registries and supplier catalogs):

Key Comparative Analysis

Electronic Effects and Reactivity

- Ethoxy Group Influence : The ethoxy group in this compound is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, analogs like 1-Chloro-4-(difluoromethyl)-2-fluorobenzene contain a difluoromethyl group (-CF₂H), which is weakly electron-withdrawing, reducing ring activation .

- Halogen Positioning : The 1,3-dichloro substitution in the target compound creates a steric and electronic environment distinct from 4-Chloro-1-ethoxy-2-fluorobenzene (Cl at position 4), altering reaction pathways in cross-coupling chemistry .

Physicochemical Properties

- Lipophilicity : The XLogP3 value of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (3.3) suggests higher lipophilicity compared to the ethoxy-containing target compound, where the polar ethoxy group likely reduces logP .

- Rotatable Bonds : All ethoxy-containing analogs (e.g., YF-4808, YF-4820) have 1 rotatable bond (ethoxy group), influencing conformational flexibility and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.